8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-2-9-6-7-14(21-9)13-8-11(16(19)20)10-4-3-5-12(17)15(10)18-13/h3-8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEOVOIQDHMTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid typically involves the use of quinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, which yields quinoline-4-carboxylic acid derivatives . This reaction can be catalyzed by various agents, including ytterbium perfluorooctanoate, and can proceed under mild conditions in water .
Pfitzinger Reaction
The Pfitzinger reaction involves the reaction of isatins with ketones in the presence of a base, leading to quinoline-4-carboxylic acids . This method is versatile and can be adapted for microwave-assisted synthesis, enhancing efficiency and yield.
Potential Chemical Reactions
Given the structure of 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, several potential chemical reactions can be considered:
Decarboxylation
Decarboxylation reactions could potentially remove the carboxylic acid group, yielding a simpler quinoline derivative. This reaction might require high temperatures or specific catalysts.
Substitution Reactions
The chlorine atom in the 8-position could be substituted with other functional groups through nucleophilic aromatic substitution reactions, depending on the reactivity of the compound.
Data and Research Findings
While specific data on this compound is limited, related quinoline derivatives have been studied extensively. For example, the use of magnetic nanoparticles as catalysts in the synthesis of quinoline derivatives has shown promise .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that quinoline derivatives, including 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains by disrupting DNA synthesis. The mechanism involves interference with bacterial DNA gyrase and topoisomerase IV, leading to cell death .
2. Antimalarial Properties
The compound has been investigated for its antimalarial activity, particularly against Plasmodium species. It disrupts the heme detoxification process in malaria parasites, causing toxic heme accumulation and subsequent parasite death .
3. Anticancer Potential
Studies have highlighted the anticancer properties of this compound. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through disruption of DNA synthesis. Its efficacy has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects .
Synthetic Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex quinoline derivatives with enhanced biological activities. The synthetic routes typically involve condensation reactions under acidic conditions, often catalyzed by Lewis acids like zinc chloride or aluminum chloride .
Beyond its medicinal properties, this compound is also explored for its potential in industrial applications:
1. Dyes and Pigments
Due to its stable chemical structure and reactivity, this compound can be utilized in the production of dyes and pigments, contributing to the color industry.
2. Catalysts
The compound's unique properties may allow it to function as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (HeLa and HT-29) revealed that this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. The findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to bind to DNA and interfere with its replication and transcription processes. This can lead to the inhibition of cell growth and proliferation, making them effective as anticancer agents . Additionally, they can interact with enzymes and receptors involved in various biological processes, leading to their therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid with its closest analogs:
*Hypothetical molecular weight calculated based on analogous structures.
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., dichlorophenyl in ) increase molecular weight and may enhance binding to hydrophobic enzyme pockets. For example, the furyl group in reduces molecular weight compared to phenyl analogs. Hydroxyl groups (e.g., 2-hydroxyphenyl in ) enable hydrogen bonding, critical for interactions with targets like cyclic GMP-AMP synthase.
Solubility :
- Methylphenyl-substituted analogs (e.g., ) show solubility in polar aprotic solvents (DMSO), suggesting utility in biological assays.
Biological Activity
8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, with the CAS number 588677-30-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, supported by case studies and research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions, often starting from readily available quinoline derivatives. Key steps typically include:
- Chlorination : Introducing the chlorine atom at the 8-position of the quinoline ring.
- Thiophene Substitution : Attaching the ethylthiophenyl group via nucleophilic substitution.
- Carboxylation : Converting a suitable precursor into the carboxylic acid functional group.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For example:
- In Vitro Studies : The compound showed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10 to 50 µg/mL .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that it effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values ranging from 20 to 40 µM .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. The compound's inhibition of DHFR suggests a potential role in cancer therapy by disrupting nucleotide synthesis .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various quinoline derivatives highlighted that this compound exhibited a superior antibacterial effect compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In a comparative study involving multiple compounds, this quinoline derivative was shown to outperform others in inhibiting cell growth in vitro, leading researchers to propose further investigation into its mechanism and potential clinical applications .
Q & A
Q. What are the common synthetic routes for preparing 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, and what are the key challenges in achieving high purity?
- Methodological Answer : The synthesis typically involves quinoline core functionalization followed by thiophene coupling . Classical methods like the Pfitzinger reaction (condensation of isatin derivatives with ketones) or Skraup synthesis (cyclization with glycerol and sulfuric acid) are foundational . Modern approaches include transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for thiophene attachment) . Key challenges include:
- Regioselectivity : Ensuring proper substitution at the quinoline C-2 and C-8 positions.
- Byproduct Formation : Chlorination at competing sites (e.g., C-4 instead of C-8) requires careful control of reaction stoichiometry .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is recommended to isolate the carboxylic acid form .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR verify substituent positions (e.g., ethylthiophen-2-yl protons at δ 6.5–7.5 ppm; quinoline protons at δ 8.0–9.0 ppm) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) confirm functionality .
- X-ray Crystallography : Single-crystal analysis resolves planar quinoline-thiophene conjugation and hydrogen-bonding networks involving the carboxylic acid group (e.g., dimer formation via O-H···O interactions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Pd(PPh) or PdCl(dppf) for Suzuki coupling improves thiophene attachment efficiency (yield increases from 45% to 72% with ligand optimization) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while mixed solvents (e.g., THF/HO) reduce side reactions during chlorination .
- Temperature Control : Lower temperatures (0–5°C) during chlorination minimize over-halogenation .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding its reactivity?
- Methodological Answer :
- DFT Calculations : Compare computed vs. experimental HOMO-LUMO gaps to identify discrepancies in electron-withdrawing effects of the chloro and carboxylic acid groups .
- Kinetic Studies : Monitor reaction intermediates via in situ NMR or HPLC-MS to validate mechanistic pathways (e.g., unexpected thiophene ring opening under acidic conditions) .
- Isotopic Labeling : Use C-labeled quinoline to track regioselectivity in cross-coupling steps .
Q. What are the implications of structural modifications (e.g., ethylthiophene vs. methylthiophene) on biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Lipophilicity : Ethyl substitution enhances membrane permeability compared to methyl, as shown in logP assays (ΔlogP = +0.8) .
- Enzymatic Inhibition : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to test steric effects on target binding (e.g., kinase inhibition assays) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH 1–3 : Carboxylic acid protonation reduces solubility, leading to precipitation (24-hour stability >90% at 25°C) .
- pH 7–9 : Deprotonation increases aqueous solubility but risks decarboxylation above 40°C (TGA shows 5% mass loss at 100°C) .
- Light Sensitivity : UV-Vis spectroscopy confirms degradation under UV light (λ = 254 nm), necessitating amber glass storage .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Parameter Mapping : Use Hansen solubility parameters (δD, δP, δH) to reconcile discrepancies. For example, DMSO (δP = 18.4) dissolves the compound better than methanol (δP = 22.3) due to balanced polarity .
- Dynamic Light Scattering (DLS) : Detect aggregation in "insoluble" solvents (e.g., hexane), which may falsely indicate low solubility .
Methodological Best Practices
Q. What analytical techniques are critical for validating synthetic intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
